4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone
CAS No.: 898783-81-8
Cat. No.: VC2290838
Molecular Formula: C19H20BrFN2O
Molecular Weight: 391.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898783-81-8 |
|---|---|
| Molecular Formula | C19H20BrFN2O |
| Molecular Weight | 391.3 g/mol |
| IUPAC Name | (4-bromo-3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
| Standard InChI | InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3 |
| Standard InChI Key | IHRXFNLJFIJFHP-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |
| Canonical SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone possesses a distinctive chemical structure characterized by its benzophenone core and specific substitution pattern. The compound has been assigned the CAS number 898783-81-8, which serves as its unique chemical identifier in scientific databases and literature. The molecular structure features a ketone bridge connecting two phenyl rings, with one ring bearing bromo and fluoro substituents at the 4 and 3 positions respectively, while the other ring has a methylpiperazinomethyl group at the 4' position.
The IUPAC name for this compound is (4-bromo-3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone, which systematically describes its structural components and substitution pattern. This nomenclature precisely identifies the positions of all functional groups on the benzophenone skeleton.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Common Name | 4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone |
| IUPAC Name | (4-bromo-3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
| CAS Number | 898783-81-8 |
| Molecular Formula | C₁₉H₂₀BrFN₂O |
| Standard InChI | InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3 |
Physical Properties
The physical properties of 4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone are critical for understanding its behavior in various applications and experimental conditions. While direct experimental data for this specific compound may be limited in the available literature, computational predictions and comparisons with structurally similar compounds provide valuable insights into its physical characteristics.
Table 2: Physical Properties of 4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone
It is worth noting that some of these values are computational predictions rather than experimentally determined values, which is common for specialized organic compounds with limited commercial applications. The high boiling point is consistent with the compound's relatively high molecular weight and the presence of intermolecular forces associated with its functional groups .
Chemical Properties
The chemical properties of 4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone are largely influenced by its functional groups: the ketone bridge, halogen substituents, and the basic methylpiperazine moiety. These structural features contribute to its reactivity profile and potential for chemical transformations.
Table 3: Chemical Properties
The compound's chemical behavior is characterized by several reactive sites. The carbonyl group can participate in nucleophilic addition reactions, while the bromine atom presents opportunities for various cross-coupling reactions and nucleophilic substitutions. The fluorine atom typically enhances metabolic stability but can also influence electronic properties of the aromatic system. The methylpiperazine group provides basic sites that can participate in acid-base reactions and serve as nucleophiles in various transformations .
Synthesis and Production
Synthetic Routes
The synthesis of 4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone typically involves a multi-step process that begins with appropriately substituted precursors. While the specific synthetic routes may vary depending on laboratory practices and industrial requirements, a general approach typically involves the following key steps:
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Preparation or acquisition of a suitably substituted benzophenone core structure
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Introduction of the bromo and fluoro substituents through selective halogenation reactions
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Functionalization of the para position of the second phenyl ring with a methylpiperazinomethyl group
Applications and Uses
Research Applications
4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone serves primarily as an intermediate compound in organic synthesis and pharmaceutical research. Its complex structure with multiple functional groups makes it valuable for the development of more intricate molecules with potential biological activities.
The presence of the benzophenone core is particularly significant, as this structural motif appears in various bioactive compounds and pharmaceutical agents. The specific substitution pattern with bromine, fluorine, and the methylpiperazine group enhances its utility in medicinal chemistry research, potentially contributing to the development of compounds with improved pharmacokinetic properties and biological activities.
Industrial Applications
In industrial settings, this compound is predominantly utilized as a synthetic intermediate in the chemical and pharmaceutical industries. The multifunctional nature of the molecule provides numerous opportunities for further chemical transformations, making it a valuable building block for the synthesis of more complex structures with specialized properties and functions.
Comparison with Related Compounds
Structural Isomers and Analogs
4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone belongs to a family of structurally related compounds that differ in the position of the methylpiperazinomethyl group or other substituents. Notable structural isomers include:
Table 4: Comparison with Structural Isomers
These structural variations can significantly impact the chemical and biological properties of these compounds, including their reactivity, solubility, and potential interactions with biological targets. The position of the methylpiperazinomethyl group particularly affects the three-dimensional arrangement of the molecule, which can be crucial for specific applications and biological activities .
Structure-Property Relationships
Similarly, the presence or absence of the fluoro substituent at the 3-position alters the electronic properties of the aromatic ring, potentially affecting the reactivity of the bromine atom and the carbonyl group. These subtle structural differences can be leveraged in medicinal chemistry to optimize properties such as metabolic stability, binding affinity to biological targets, and pharmacokinetic profiles .
Research Findings and Current Studies
Current Research Directions
Current research involving 4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone primarily focuses on its potential as a synthetic intermediate in the development of pharmaceutically relevant compounds. The unique combination of functional groups makes it a valuable building block for creating molecules with specific properties targeted toward biological applications.
While specific published research findings directly involving this compound may be limited in the open literature, the broader class of substituted benzophenones has been extensively studied for various applications. These include their use as photoinitiators, UV absorbers, and scaffolds for medicinal chemistry.
Structure-Activity Relationships
The structural features of 4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone contribute to its potential biological activities and chemical reactivity. The benzophenone core is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds with diverse pharmacological properties.
The specific substitution pattern in this compound may influence:
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Binding interactions with biological targets
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Metabolic stability and pharmacokinetic properties
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Physicochemical characteristics relevant to drug-like properties
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Reactivity in synthetic transformations for further derivatization
Understanding these structure-activity relationships is crucial for the rational design of new compounds with enhanced properties for specific applications.
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